molecular formula C10H14N5O10P B12899845 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6,8-dioxo-2,6,8,9-tetrahydro-1H-purin-2-yl dihydrogen phosphate

2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6,8-dioxo-2,6,8,9-tetrahydro-1H-purin-2-yl dihydrogen phosphate

Cat. No.: B12899845
M. Wt: 395.22 g/mol
InChI Key: CZRQMKHMHSCLBT-FYJNTUCSSA-N
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Description

2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6,8-dioxo-2,6,8,9-tetrahydro-1H-purin-2-yl dihydrogen phosphate is a complex organic compound with significant importance in various scientific fields This compound is known for its unique structure, which includes a purine base linked to a sugar moiety and a phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6,8-dioxo-2,6,8,9-tetrahydro-1H-purin-2-yl dihydrogen phosphate typically involves multiple steps. The process begins with the preparation of the purine base, followed by the attachment of the sugar moiety and the subsequent phosphorylation. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves the use of large reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization and chromatography to achieve the desired quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6,8-dioxo-2,6,8,9-tetrahydro-1H-purin-2-yl dihydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6,8-dioxo-2,6,8,9-tetrahydro-1H-purin-2-yl dihydrogen phosphate has numerous applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in cellular processes and its potential as a biochemical marker.

    Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other important compounds.

Mechanism of Action

The mechanism of action of 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6,8-dioxo-2,6,8,9-tetrahydro-1H-purin-2-yl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as DNA replication, protein synthesis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6,8-dioxo-2,6,8,9-tetrahydro-1H-purin-2-yl dihydrogen phosphate apart from similar compounds is its specific structural configuration and the presence of the phosphate group

Properties

Molecular Formula

C10H14N5O10P

Molecular Weight

395.22 g/mol

IUPAC Name

[2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,8-dioxo-1H-purin-2-yl] dihydrogen phosphate

InChI

InChI=1S/C10H14N5O10P/c11-10(25-26(21,22)23)13-6-3(7(19)14-10)12-9(20)15(6)8-5(18)4(17)2(1-16)24-8/h2,4-5,8,16-18H,1,11H2,(H,14,19)(H2,21,22,23)/t2-,4-,5-,8-,10?/m1/s1

InChI Key

CZRQMKHMHSCLBT-FYJNTUCSSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC(NC(=O)C3=NC2=O)(N)OP(=O)(O)O)O)O)O

Canonical SMILES

C(C1C(C(C(O1)N2C3=NC(NC(=O)C3=NC2=O)(N)OP(=O)(O)O)O)O)O

Origin of Product

United States

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